
4-Methyl-2-(phenylethynyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-Methyl-2-(phenylethynyl)pyridine is an organic compound that belongs to the class of pyridines It is characterized by a pyridine ring substituted with a methyl group at the fourth position and a phenylethynyl group at the second position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(phenylethynyl)pyridine typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The process involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions: 4-Methyl-2-(phenylethynyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the phenylethynyl group to phenylethyl.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Phenylethyl derivatives.
Substitution: Halogenated or nitro-substituted pyridines
科学的研究の応用
4-Methyl-2-(phenylethynyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
作用機序
The mechanism of action of 4-Methyl-2-(phenylethynyl)pyridine involves its interaction with specific molecular targets. The phenylethynyl group can engage in π-π interactions with aromatic residues in proteins, while the pyridine ring can coordinate with metal ions in enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
6-Methyl-2-phenylethynyl-pyridine: Similar structure but with the methyl group at the sixth position.
4-Methyl-N-(2-phenylethynyl)-N-(phenylmethyl)-benzenesulfonamide: Contains additional functional groups, leading to different chemical properties
Uniqueness: 4-Methyl-2-(phenylethynyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
特性
分子式 |
C14H11N |
|---|---|
分子量 |
193.24 g/mol |
IUPAC名 |
4-methyl-2-(2-phenylethynyl)pyridine |
InChI |
InChI=1S/C14H11N/c1-12-9-10-15-14(11-12)8-7-13-5-3-2-4-6-13/h2-6,9-11H,1H3 |
InChIキー |
KYNCWWUJOAPSAP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1)C#CC2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)-1-(p-tolyl)-2-propyn-1-one](/img/structure/B8309510.png)
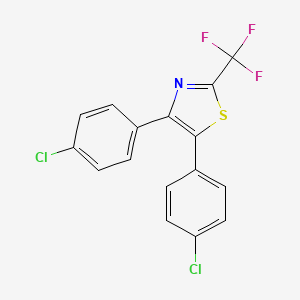
![5-(aminomethyl)-N-[(4-fluorophenyl)methyl]pyridine-2-carboxamide](/img/structure/B8309521.png)
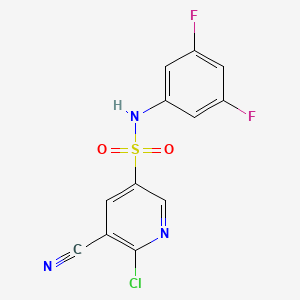


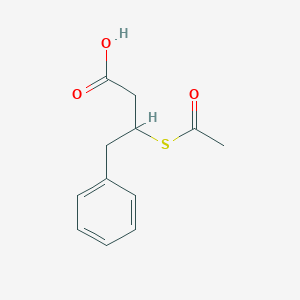

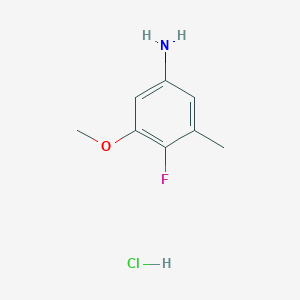
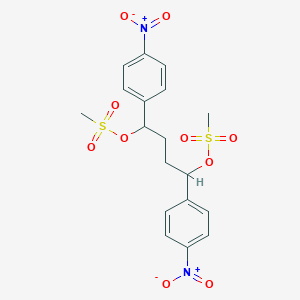


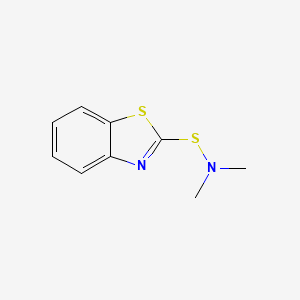
![Ethyl 3-({[4-(bromomethyl)phenyl]sulfonyl}amino)propionate](/img/structure/B8309593.png)
